1-propyl-1H-benzimidazole-2-sulfonic acid
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Overview
Description
1-propyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound that belongs to the benzimidazole family. It is characterized by a benzimidazole ring fused with a sulfonic acid group and a propyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Benzimidazole derivatives, a class of compounds to which this molecule belongs, have been found to bind with high affinity to multiple receptors . This suggests that 1-propyl-1H-benzimidazole-2-sulfonic acid may also interact with various biological targets.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, including inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity . The exact mechanism would depend on the specific target and the chemical structure of the compound.
Biochemical Pathways
Benzimidazole derivatives have been shown to influence a variety of biological pathways, including those involved in inflammation, viral replication, cancer progression, and more .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-propyl-1H-benzimidazole-2-sulfonic acid can be synthesized through the oxidation of 1-propyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method involves the following steps:
Oxidation: 1-propyl-1H-benzimidazole-2-thiol is treated with hydrogen peroxide.
Reaction Conditions: The reaction is carried out in an alkaline medium provided by potassium hydroxide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-propyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: As mentioned, it can be synthesized through the oxidation of its thiol precursor.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Alkaline Medium: Potassium hydroxide provides the necessary alkaline conditions for certain reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol precursor yields this compound.
Scientific Research Applications
1-propyl-1H-benzimidazole-2-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other benzimidazole derivatives.
Biology: It serves as a tool for studying enzyme inhibition, particularly glutamate racemase.
Medicine: The compound’s derivatives have shown potential in developing antibacterial drugs.
Industry: It is utilized in proteomics research for its ability to interact with various biomolecules.
Comparison with Similar Compounds
1-propyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives:
1H-benzimidazole-2-sulfonic acid: Lacks the propyl substituent but shares similar chemical properties.
Pyrimido[1,2-a]benzimidazoles: These compounds have a pyrimidine ring fused to the benzimidazole structure and exhibit different biological activities.
Benzimidazole-2-thiol: The precursor to this compound, which undergoes oxidation to form the sulfonic acid derivative.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-propylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-6H,2,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKRDYUGOORJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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